molecular formula C22H18N2O2 B13951780 2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 63546-89-4

2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13951780
CAS No.: 63546-89-4
M. Wt: 342.4 g/mol
InChI Key: VOCFSBLXQPRJBS-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is an organic compound that belongs to the class of phthalazinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the phthalazinedione. The reaction conditions may vary, but common reagents include acetic acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating these targets’ activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinedione: The parent compound with similar chemical properties.

    4-Methylphthalazinedione: A derivative with a single methyl group.

    2,3-Dihydro-1,4-phthalazinedione: A similar compound without the methyl groups.

Uniqueness

2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications.

Properties

CAS No.

63546-89-4

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)phthalazine-1,4-dione

InChI

InChI=1S/C22H18N2O2/c1-15-7-11-17(12-8-15)23-21(25)19-5-3-4-6-20(19)22(26)24(23)18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

VOCFSBLXQPRJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

Origin of Product

United States

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